(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structural features It contains multiple functional groups, including bromine, nitro, trifluoromethyl, phenoxy, fluorophenyl, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Key steps may include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Dibromo and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Final Product: The final step involves the condensation of the intermediate compounds under controlled conditions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its multiple functional groups provide opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with specific pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used as an anticancer agent, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its chemical and biological properties.
Properties
Molecular Formula |
C23H10Br2F4N2O4S2 |
---|---|
Molecular Weight |
678.3 g/mol |
IUPAC Name |
(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H10Br2F4N2O4S2/c24-15-6-11(8-19-21(32)30(22(36)37-19)14-3-1-2-13(26)10-14)7-16(25)20(15)35-18-5-4-12(23(27,28)29)9-17(18)31(33)34/h1-10H/b19-8+ |
InChI Key |
UQLRXQAJYDHHPD-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)SC2=S |
Origin of Product |
United States |
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